- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

Cas no 767-12-4 (Cyclohexanol,3,3-dimethyl-)

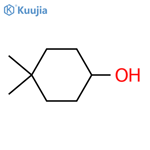

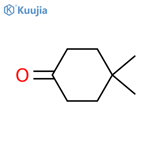

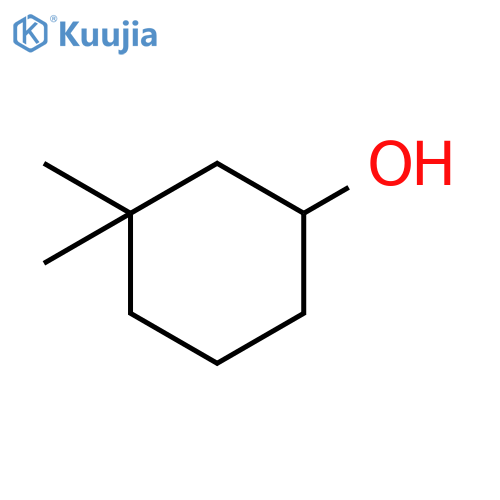

Cyclohexanol,3,3-dimethyl- structure

商品名:Cyclohexanol,3,3-dimethyl-

Cyclohexanol,3,3-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol,3,3-dimethyl-

- 3,3-Dimethylcyclohexanol

- 3,3-dimethylcyclohexan-1-ol

- 767-12-4

- EX-A3411

- MFCD00045491

- Z1198148603

- 3,3-dimethyl-cyclohexanol

- Cyclohexanol, 3,3-dimethyl-

- EN300-248583

- BS-49999

- SCHEMBL27958

- DTXSID50870770

- F20634

- 3,3-dimethyl cyclohexanol

- AKOS006272345

- DTXCID40818464

-

- MDL: MFCD00045491

- インチ: InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3

- InChIKey: DQBDGNSFXSCBJX-UHFFFAOYSA-N

- ほほえんだ: CC1(C)CCCC(C1)O

計算された属性

- せいみつぶんしりょう: 128.12018

- どういたいしつりょう: 128.12

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 96.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

- 密度みつど: 0.9128

- ゆうかいてん: 11.5°C

- ふってん: 182.85°C

- フラッシュポイント: 66.6℃

- 屈折率: 1.4606

- PSA: 20.23

Cyclohexanol,3,3-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-248583-5.0g |

3,3-dimethylcyclohexan-1-ol |

767-12-4 | 95% | 5.0g |

$1779.0 | 2024-06-19 | |

| Enamine | EN300-248583-0.1g |

3,3-dimethylcyclohexan-1-ol |

767-12-4 | 95% | 0.1g |

$149.0 | 2024-06-19 | |

| abcr | AB511551-250mg |

3,3-Dimethylcyclohexanol; . |

767-12-4 | 250mg |

€125.10 | 2025-02-14 | ||

| abcr | AB511551-250 mg |

3,3-Dimethylcyclohexanol; . |

767-12-4 | 250mg |

€438.80 | 2023-06-14 | ||

| Enamine | EN300-248583-0.5g |

3,3-dimethylcyclohexan-1-ol |

767-12-4 | 95% | 0.5g |

$334.0 | 2024-06-19 | |

| Enamine | EN300-248583-10.0g |

3,3-dimethylcyclohexan-1-ol |

767-12-4 | 95% | 10.0g |

$3470.0 | 2024-06-19 | |

| abcr | AB511551-1g |

3,3-Dimethylcyclohexanol; . |

767-12-4 | 1g |

€227.90 | 2025-02-14 | ||

| 1PlusChem | 1P005W25-250mg |

Cyclohexanol,3,3-dimethyl- |

767-12-4 | 95% | 250mg |

$301.00 | 2025-02-21 | |

| Aaron | AR005WAH-250mg |

Cyclohexanol,3,3-dimethyl- |

767-12-4 | 95% | 250mg |

$37.00 | 2025-01-23 | |

| Aaron | AR005WAH-100mg |

Cyclohexanol,3,3-dimethyl- |

767-12-4 | 98% | 100mg |

$21.00 | 2025-02-26 |

Cyclohexanol,3,3-dimethyl- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C

1.2 -35 °C

1.2 -35 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

リファレンス

- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source, Chemistry - A European Journal, 2012, 18(42), 13269-13273

Cyclohexanol,3,3-dimethyl- Preparation Products

Cyclohexanol,3,3-dimethyl- 関連文献

-

1. Reactions of cyclohexane derivatives in superacidsChristopher Dean,David Whittaker J. Chem. Soc. Perkin Trans. 2 1991 1541

-

2. 259. Alkenylation employing lithium alkenyls. Part VI. The synthesis and spectral properties of some 6 : 6-dimethylcyclohexenyl derivativesE. A. Braude,T. Bruun,B. C. L. Weedon,R. J. Woods J. Chem. Soc. 1952 1419

-

Ashish Punia,Priya R. Debata,Probal Banerjee,Nan-Loh Yang RSC Adv. 2015 5 95300

-

4. Silyl-cupration of an acetylene followed by ring-formationIan Fleming,Eduardo Martínez de Marigorta J. Chem. Soc. Perkin Trans. 1 1999 889

-

Stanislau Bogusz Junior,Paulo Henrique Mar?o,Patrícia Valderrama,Flaviana Cardoso Damasceno,Maria Silvana Aranda,Cláudia Alcaraz Zini,Elina Bastos Caram?o,Arlete Marchi Tavares Melo,José Teixiera Filho,Helena Teixeira Godoy Anal. Methods 2015 7 521

767-12-4 (Cyclohexanol,3,3-dimethyl-) 関連製品

- 4534-74-1(trans-4-Ethylcyclohexanol)

- 589-91-3(4-methylcyclohexan-1-ol)

- 98-52-2(4-tert-butylcyclohexan-1-ol)

- 16844-71-6(Epifriedelanol)

- 116-02-9(3,3,5-Trimethylcyclohexanol)

- 707-37-9(3,5-Dimethyl-1-adamantanol)

- 932-01-4(4,4-dimethylcyclohexan-1-ol)

- 20601-38-1(4,4'-Bicyclohexanol)

- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)

- 80-97-7(5a-Cholestan-3b-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:767-12-4)Cyclohexanol,3,3-dimethyl-

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):256.0/435.0/957.0/1627.0